N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea
Description
This urea derivative features a pyrazolo[3,4-b]pyridine core substituted with 4-chloro and 1,3-dimethyl groups. The urea moiety bridges the pyrazole nitrogen and a 2-chlorophenyl group.
Properties
IUPAC Name |
1-(4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c1-8-12-13(17)11(7-18-14(12)22(2)21-8)20-15(23)19-10-6-4-3-5-9(10)16/h3-7H,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEWHIFJBUBCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)NC(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-chlorophenyl)urea typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Chlorination: Introduction of chlorine atoms can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Urea Formation: The final step involves the reaction of the chlorinated pyrazolo[3,4-b]pyridine with 2-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the urea linkage, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-chlorophenyl)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agricultural industry as a potential pesticide or herbicide, given its chemical reactivity.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-chlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and urea linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
a. Substituent Variations on the Aryl Group
- N-[(4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea (): Key Difference: The 4-fluorophenyl group (vs. 2-chlorophenyl) alters electronic and steric effects. Fluorine’s electronegativity enhances polarity, while the para position reduces steric hindrance compared to ortho-substituted chlorophenyl. Molecular Weight: 361.76 g/mol (vs. target compound’s theoretical ~376.2 g/mol, assuming C16H14Cl2N5O2).
b. Pyrazolo[3,4-b]pyridine Derivatives with Non-Urea Linkers
- N-(3-Chloro-4-fluorophenyl)-2-cyano-3-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enamide (): Key Difference: Enamide linker replaces urea, reducing hydrogen-bond donor capacity. Molecular Weight: 327.33 g/mol, lower due to the cyano-enamide group .
2.2 Analogues in Related Heterocyclic Systems
a. Pyrido[3,4-b]indole Formamides ():
- N-(2-Chlorophenyl)-1-(4-trifluoromethylphenyl)-9H-pyrido[3,4-b]indole-3-formamide (F25): Core Structure: Pyridoindole vs. pyrazolopyridine, increasing aromatic π-system size. Functional Group: Formamide (vs. urea) lacks the additional NH donor. Physical Properties: Melting point = 295–297°C (high due to trifluoromethylphenyl and planar structure) .
b. Pyrazolo[3,4-b]pyridine Methanones ():
- (3-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone (3e): Key Difference: Methanone group (ketone) replaces urea, eliminating hydrogen-bond donors. Substituents: 2-Hydroxyphenyl may engage in intramolecular hydrogen bonding. Melting Point: 188.7–189.2°C (lower than urea/formamide derivatives) .
Comparative Data Table
Key Findings and Implications
- Hydrogen Bonding: Urea derivatives (target compound and ) possess two NH donors, enabling stronger intermolecular interactions than formamides () or methanones (). This may enhance crystallinity or target binding in biological systems .
- Synthetic Challenges : High yields in formamide synthesis (e.g., F25 at 95.6% ) contrast with urea derivatives, where yields may be lower due to the reactivity of isocyanates or carbamoyl chlorides (e.g., ’s synthesis using oxalyl chloride ).
Biological Activity
N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core substituted with a chlorophenyl urea moiety. Its molecular formula is with a molecular weight of approximately 352.24 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
This compound exhibits multiple mechanisms of action:
- Aurora Kinase Inhibition : This compound has been identified as an inhibitor of Aurora-A kinase, which plays a significant role in cell division and proliferation. Inhibiting this kinase can lead to apoptosis in cancer cells.
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest in various cancer cell lines, which is critical for preventing the proliferation of malignant cells.
- Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 0.01 | Aurora-A kinase inhibition | |
| NCI-H460 | 0.03 | Cell cycle arrest | |
| SF-268 | 31.5 | Apoptosis induction | |
| A549 | 0.39 | Autophagy induction | |
| Hep-2 | 3.25 | Cytotoxicity |
Case Studies
- MCF7 Breast Cancer Cells : In a study by Li et al., the compound demonstrated significant cytotoxicity with an IC50 value of 0.01 µM, indicating potent activity against breast cancer cells by inhibiting Aurora-A kinase .
- NCI-H460 Lung Cancer Cells : Another study reported that this compound induced autophagy in NCI-H460 cells with an IC50 value of 0.39 µM, suggesting its potential as a therapeutic agent for lung cancer .
- Hepatocellular Carcinoma : The compound displayed significant cytotoxic effects against Hep-2 cells with an IC50 of 3.25 mg/mL, indicating its potential for treating liver cancers .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with high gastrointestinal absorption rates. Toxicological assessments are ongoing to evaluate its safety profile for potential clinical applications.
Q & A
What are the optimal synthetic routes for N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea?
Category: Basic Research
Methodological Answer:
The compound can be synthesized via fusion reactions involving pyrazolo[3,4-b]pyridine precursors and urea derivatives. For example:
- React 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine with 2-chlorophenyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
- Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Key challenges include controlling regioselectivity during urea bond formation and minimizing side reactions from competing nucleophilic sites.
How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Category: Advanced Research
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination:
- Grow crystals via slow evaporation in a dichloromethane/methanol mixture.
- Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking using CrystalExplorer or Mercury.
- Apply graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs, which influence packing efficiency and stability .
This approach resolves discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data, particularly for twisted urea moieties.
What strategies mitigate contradictions in bioactivity data across cell-based assays?
Category: Advanced Research
Methodological Answer:
Inconsistent bioactivity may arise from:
- Solubility limitations: Pre-treat the compound with DMSO/PBS mixtures (≤0.1% DMSO) to ensure colloidal stability.
- Off-target effects: Perform kinase profiling (e.g., Eurofins KinaseProfiler™) to identify non-specific binding to unrelated targets (e.g., FLT3 or EGFR kinases) .
- Metabolic instability: Use LC-MS/MS to monitor degradation products in serum-containing media over 24–48 hours.
Normalize data using internal controls (e.g., staurosporine for apoptosis assays) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) .
How do substituents on the pyrazolo[3,4-b]pyridine core modulate biological activity?
Category: Advanced Research
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Chlorine at C4 : Enhances kinase inhibition (e.g., CDK2/cyclin E) by forming halogen bonds with catalytic lysine residues.
- N-Methyl groups : Reduce metabolic oxidation but may sterically hinder target engagement.
- 2-Chlorophenyl urea : Improves solubility via dipole interactions while maintaining affinity.
To validate, synthesize analogs with: - Variable halogens (F, Br) at C4.
- Alkyl/aryl substitutions on the urea nitrogen.
Screen analogs in enzymatic assays (IC50 determination) and molecular docking simulations (AutoDock Vina) .
What analytical techniques confirm the compound’s purity and identity?
Category: Basic Research
Methodological Answer:
Combine orthogonal methods:
- NMR : ¹H/¹³C NMR in DMSO-d6 to verify aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ 9.8–10.2 ppm).
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with ESI+ detection (expected m/z: [M+H]+ ~420).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
For trace impurities (<1%), employ high-resolution mass spectrometry (HRMS) with Q-TOF instrumentation .
How does hydrogen bonding influence the compound’s physicochemical properties?
Category: Advanced Research
Methodological Answer:
Hydrogen bonding governs:
- Solubility : Intra-molecular H-bonds reduce polarity, lowering aqueous solubility.
- Melting point : Strong intermolecular N–H···O networks correlate with higher melting points (>200°C).
- Stability : Amorphous solid dispersions (e.g., with PVP-VA64) disrupt H-bonding, improving dissolution rates.
Characterize via: - FT-IR (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹).
- Dynamic vapor sorption (DVS) to assess hygroscopicity .
What computational methods predict the compound’s pharmacokinetic (PK) profile?
Category: Advanced Research
Methodological Answer:
Use in silico tools:
- ADMET Prediction : SwissADME for bioavailability radar (TPSA >80 Ų indicates poor permeability).
- CYP450 metabolism : Schrödinger’s MetaSite to identify vulnerable sites (e.g., N-demethylation).
- LogP : XLogP3-AA estimates ~3.2, suggesting moderate lipophilicity.
Validate predictions with in vitro assays: - Caco-2 permeability (Papp <1 ×10⁻⁶ cm/s = low absorption).
- Microsomal stability (t1/2 <30 min indicates rapid hepatic clearance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
